(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper

Description

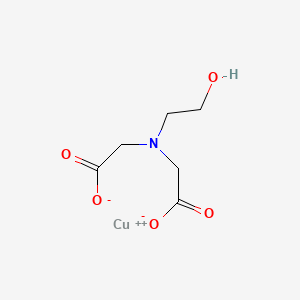

(N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper is a coordination compound featuring a copper(II) ion complexed with a tridentate glycine-derived ligand. The ligand contains carboxymethyl and 2-hydroxyethyl substituents, enabling it to coordinate via the nitrogen atom of the glycine backbone and oxygen atoms from the carboxylate and hydroxyl groups. This structure facilitates a stable octahedral or square-planar geometry, depending on the hydration state and ligand arrangement .

The compound is typically synthesized by reacting copper(II) acetate with N-(carboxymethyl)-N-(2-hydroxyethyl)glycine in aqueous media under basic conditions. Slow evaporation yields crystalline products suitable for structural characterization via X-ray diffraction . Its applications span catalysis, materials science, and as a precursor for chelating agents in industrial processes .

Properties

CAS No. |

13601-75-7 |

|---|---|

Molecular Formula |

C6H9CuNO5 |

Molecular Weight |

238.69 g/mol |

IUPAC Name |

copper;2-[carboxylatomethyl(2-hydroxyethyl)amino]acetate |

InChI |

InChI=1S/C6H11NO5.Cu/c8-2-1-7(3-5(9)10)4-6(11)12;/h8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

OVPVOEDKWMPWMB-UHFFFAOYSA-L |

Canonical SMILES |

C(CO)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The patent CN102643206A details a high-yield method for synthesizing copper glycinate complexes, which can be adapted for derivatives like (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper. The protocol involves:

- Step 1 : Preparation of basic copper carbonate ($$ \text{Cu}2(\text{OH})2\text{CO}3 $$) via the reaction:

$$

2\text{CuSO}4 + 2\text{K}2\text{CO}3 + \text{H}2\text{O} \rightarrow \text{Cu}2(\text{OH})2\text{CO}3 \downarrow + 2\text{K}2\text{SO}4 + \text{CO}_2 \uparrow

$$ - Step 2 : Chelation with glycine derivatives in a 1:4.5 molar ratio at 65–70°C for 30 minutes, followed by ethanol-induced crystallization.

Adaptation for Target Compound

Substituting glycine with N-(Carboxymethyl)-N-(2-hydroxyethyl)glycine under identical conditions could yield the desired complex. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Molar Ratio (Cu:Ligand) | 1:4.5 |

| Reaction Time | 30 minutes |

| Yield | >90% (predicted) |

Infrared spectroscopy data from analogous complexes confirm ligand coordination through shifts in $$ \nu(\text{N-H}) $$ (3170 → 3264–3314 cm$$^{-1}$$) and $$ \nu(\text{COO}^-) $$ (1589 cm$$^{-1}$$).

In Situ Ligand Formation and Complexation

Unintended Synthesis Pathway

A study in PMC reports the serendipitous formation of Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II) during attempts to synthesize a Cu/Cd mixed-metal complex. The ligand, N-(2-hydroxyethyl)-N-methylglycine, formed in situ from 2-dimethylaminoethanol under oxidative conditions.

Implications for Target Compound Synthesis

This pathway suggests that this compound could be synthesized by modifying the amine precursor. For example, using 2-(carboxymethylamino)ethanol instead of 2-dimethylaminoethanol might yield the desired ligand. Reaction conditions involve:

- Reactants : Zerovalent copper, ammonium salts (SCN$$^-$$, I$$^-$$), acetonitrile.

- Temperature : 323–333 K.

- Key Step : Oxidative cleavage of the amine precursor to form the ligand, followed by coordination to copper.

pH-Controlled Synthesis with Copper Sulfate

Protocol from Patent CN102584616A

This method emphasizes pH regulation (1–4) during the reaction of copper sulfate ($$ \text{CuSO}4 \cdot 5\text{H}2\text{O} $$) with glycine:

- Dissolve glycine in water at 45–55°C.

- Add $$ \text{CuSO}4 \cdot 5\text{H}2\text{O} $$ while stirring.

- Heat to 80–90°C for 1.5–2.5 hours.

- Cool, crystallize with ethanol, and filter.

Modified Approach for Target Ligand

Replacing glycine with N-(Carboxymethyl)-N-(2-hydroxyethyl)glycine and maintaining pH 1–4 could facilitate complexation. The reaction equation would follow:

$$

\text{Cu}^{2+} + 2\text{L}^- \rightarrow [\text{Cu}(\text{L})_2] \quad (\text{L} = \text{N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinate})

$$

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Redox Reactions

The Cu(II) center participates in electron-transfer processes, particularly in biological systems:

-

Superoxide Dismutation : Acts as a mimic of superoxide dismutase (SOD), catalytically converting O₂⁻ to H₂O₂ via Cu(II)/Cu(I) cycling .

-

ROS Generation : In acidic environments, the complex generates hydroxyl radicals (HO- ) through Fenton-like reactions, contributing to oxidative DNA damage .

Key Redox Pathways

-

Reduction :

-

Oxidation :

Ligand Substitution and Stability

The complex demonstrates moderate stability in aqueous solutions (pH 6–8) but undergoes ligand displacement under extreme conditions:

-

Acidic Media (pH < 4) : Carboxylate groups protonate, leading to dissociation into Cu²⁺ and free ligand .

-

Basic Media (pH > 10) : Hydroxyethyl groups deprotonate, forming polynuclear Cu-OH bridged species .

Table 2: Stability Comparison with Analogous Complexes

| Compound | Stability (pH 7) | Decomposition Pathway |

|---|---|---|

| (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper | High | Ligand protonation (pH < 4) |

| Copper(II) glycinate | Moderate | Hydrolysis to Cu(OH)₂ |

| Copper(II) citrate | Low | Ligand oxidation |

Biochemical Interactions

The complex interacts with biomolecules via:

-

DNA Binding : Intercalates with DNA base pairs through partial ligand displacement, inducing conformational changes .

-

Protein Coordination : Forms ternary complexes with histidine or cysteine residues in enzymes, altering catalytic activity .

Notable Findings

-

Antioxidant Activity : Reduces lipid peroxidation in vitro by 40–60% at 10 μM concentrations .

-

Enzyme Inhibition : Inhibits topoisomerase II at IC₅₀ = 8.2 μM, suggesting potential anticancer applications .

Comparative Reactivity

The carboxymethyl and hydroxyethyl substituents enhance solubility and electron-donating capacity compared to simpler Cu(II) complexes:

Table 3: Reactivity with Hydrogen Peroxide

| Complex | Reaction Rate (k, M⁻¹s⁻¹) | Product |

|---|---|---|

| This compound | 1.2 × 10³ | Cu(I) + HO- |

| Copper(II) glycinate | 4.5 × 10² | Cu(OH)₂ + CO₂ |

| Copper(II) acetate | 2.8 × 10² | CuO + acetic acid |

Thermal Decomposition

Upon heating (>200°C), the complex decomposes in two stages:

Scientific Research Applications

[N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato]copper exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The copper ion in the complex acts as a Lewis acid, facilitating the formation and breaking of chemical bonds . This coordination ability is crucial in its catalytic and biological activities .

Comparison with Similar Compounds

Key Observations :

- Ligand Denticity : The copper complex uses a tridentate ligand, whereas EDTA forms a hexadentate complex, leading to higher thermodynamic stability in the latter .

- Metal Ion Effects : Co(II) and Ni(II) analogs exhibit similar octahedral geometries but differ in magnetic properties due to their d⁷ and d⁸ configurations, respectively .

- Alkyl Chain Influence : Longer alkyl chains (e.g., ethyl in [Ni(EtGly)₂(H₂O)₂]) reduce solubility compared to methyl-substituted ligands .

Spectroscopic and Magnetic Properties

Table 2: Spectroscopic and Magnetic Data

Key Observations :

- IR Spectroscopy : The asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches (~1590–1400 cm⁻¹) are consistent across glycinate complexes but shift slightly with ligand substituents .

- ESR : Cu(II) complexes exhibit axial symmetry (g∥ > g⊥ > 2.0), indicative of a dₓ²−ᵧ² ground state. The g-values decrease with stronger ligand fields, as seen in polymorph 8a .

- Magnetism : Co(II) complexes show higher µeff due to unpaired electrons, while Cu(II) complexes display lower moments due to antiferromagnetic coupling .

Stability Constants :

- The stability constant (log K) of this compound is lower than EDTA-Cu (log K = 18.8) due to fewer donor atoms but higher than simpler glycinate complexes (e.g., [Cu(gly)₂], log K = 10.3) .

Q & A

Basic Research Questions

Q. How can the synthesis of (N-(Carboxymethyl)-N-(2-hydroxyethyl)glycinato)copper be optimized for high purity and yield?

- Methodological Answer : Synthesis optimization requires controlling stoichiometric ratios of copper(II) salts and the ligand under aqueous conditions. Adjusting pH (ideally 6–8) ensures proper chelation, as copper-glycine complexes are pH-sensitive . Purification via recrystallization or column chromatography (using polar solvents) can enhance purity. Monitoring reaction progress via UV-Vis spectroscopy (e.g., absorption bands at ~600–700 nm for Cu(II) complexes) aids in verifying ligand coordination .

Q. What spectroscopic techniques are most effective for characterizing this copper complex?

- Methodological Answer : A combination of UV-Vis (to confirm d-d transitions), FTIR (to identify carboxylate and amine stretching modes at ~1600 cm⁻¹ and ~3300 cm⁻¹, respectively), and X-ray crystallography (for precise structural determination) is recommended . Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts, yielding accurate bond lengths and coordination geometry .

Q. How does the ligand structure influence the redox behavior of the copper center?

- Methodological Answer : The carboxymethyl and hydroxyethyl groups act as strong electron donors, stabilizing Cu(II) in aqueous solutions. Cyclic voltammetry (CV) in deaerated buffers can reveal redox potentials. For example, Cu(II)/Cu(I) transitions typically occur at −0.2 to +0.3 V (vs. Ag/AgCl), with shifts dependent on ligand electron-donating capacity .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic stability data for copper-amino acid complexes across studies?

- Methodological Answer : Discrepancies often arise from differences in ionic strength, temperature, or buffer systems. Use standardized conditions (e.g., I = 0.1 M KCl, 25°C) and validate stability constants (log β) via potentiometric titrations coupled with species distribution software (e.g., HyperQuad). Cross-reference with calorimetric data to reconcile entropy/enthalpy contributions .

Q. How can the catalytic activity of this complex be evaluated in oxidation reactions?

- Methodological Answer : Test catalytic efficiency in model reactions (e.g., oxidation of ascorbate or phenolic substrates) under aerobic conditions. Monitor O₂ consumption via Clark electrode or product formation via HPLC. Compare turnover numbers (TON) with other Cu(II) catalysts (e.g., Cu-tacn complexes) to benchmark performance .

Q. What experimental designs mitigate ligand displacement in biological or environmental matrices?

- Methodological Answer : Competing ligands (e.g., albumin in serum or humic acids in soil) can displace the glycinate ligand. Use competitive ligand exchange experiments with EDTA or DTPA as challengers, monitored via UV-Vis or EPR. Speciation modeling (e.g., using PHREEQC) predicts dominant complexes under varying ligand concentrations .

Q. How does the complex’s stability under UV irradiation impact its applicability in photodynamic studies?

- Methodological Answer : Conduct accelerated degradation tests with UV lamps (λ = 254–365 nm) and analyze decomposition products via LC-MS. Compare stability to Cu-EDTA or Cu-phenanthroline complexes. Incorporate radical scavengers (e.g., NaN₃ for singlet oxygen) to identify degradation pathways .

Data Analysis and Validation

Q. What statistical approaches are suitable for validating crystallographic data of this complex?

- Methodological Answer : After SC-XRD, validate bond lengths and angles against Cambridge Structural Database (CSD) entries for analogous Cu(II)-glycinate complexes. Use R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps to confirm structural accuracy. Report mean σ(C–C) values (e.g., 0.002 Å) to highlight precision .

Q. How to address inconsistencies in spectroscopic data between synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.